

IUPAC name for 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethoxy)quinoline
Cat. No.:	B1416549

[Get Quote](#)

Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of therapeutic agents, a privileged structure renowned for its presence in a multitude of biologically active compounds.^{[1][2][3]} The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool in drug design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide focuses on a particularly valuable, fluorinated building block: **4-Chloro-8-(trifluoromethoxy)quinoline**. Its unique combination of a reactive chloro-group at the 4-position and a trifluoromethoxy moiety at the 8-position makes it a highly versatile intermediate for the synthesis of novel compounds with significant potential in drug discovery and materials science.^[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Compound Identification and Physicochemical Properties

4-Chloro-8-(trifluoromethoxy)quinoline is a synthetic heterocyclic compound that is not known to occur naturally. Its core structure consists of a quinoline ring system substituted with a chlorine atom at the C4 position and a trifluoromethoxy group at the C8 position.

Nomenclature and Chemical Identifiers

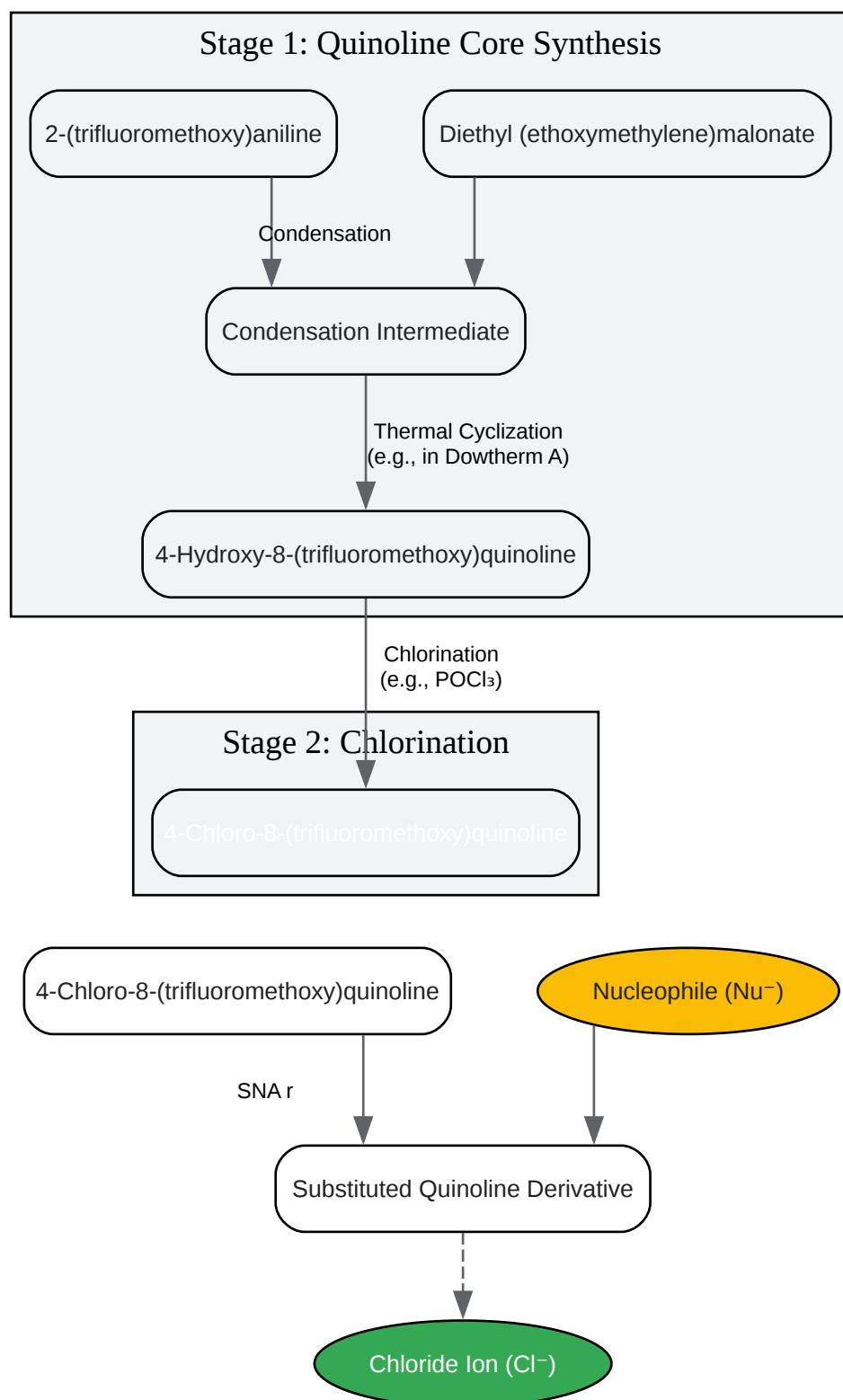
- IUPAC Name: **4-Chloro-8-(trifluoromethoxy)quinoline**^[5]
- CAS Number: 40516-42-5^{[5][6][7][8][9]}
- Molecular Formula: C₁₀H₅ClF₃NO^{[5][7][8][9]}
- Synonyms: 4-Chloro-8-trifluoromethoxyquinoline^{[5][7]}

Physicochemical Data

A summary of the key physicochemical properties of **4-Chloro-8-(trifluoromethoxy)quinoline** is presented in the table below. It is important to distinguish this compound from its close analogue, 4-Chloro-8-(trifluoromethyl)quinoline, as their properties will differ.

Property	Value	Source
Molecular Weight	247.60 g/mol	^{[7][8][9]}
Appearance	White to light yellow powder/crystal	^[10]
Purity	Typically >95%	^[9]
Storage Conditions	Inert atmosphere, 2-8°C	^{[6][9]}

Note: Specific experimental data such as melting point, boiling point, and solubility for **4-Chloro-8-(trifluoromethoxy)quinoline** are not readily available in public literature and should be determined empirically.


Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline: A Generalized Protocol

While a specific, detailed protocol for the direct synthesis of **4-Chloro-8-(trifluoromethoxy)quinoline** is not widely published, a plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted 4-chloroquinolines.[\[11\]](#) [\[12\]](#) The most common approach involves the chlorination of a 4-hydroxyquinoline precursor.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

- Formation of the Quinoline Core: Construction of the 4-hydroxy-8-(trifluoromethoxy)quinoline intermediate.
- Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 40516-42-5|4-Chloro-8-(trifluoromethoxy)quinoline|BLD Pharm [bldpharm.com]
- 7. CAS 40516-42-5 | 4H56-7-74 | MDL MFCD01861865 | 4-Chloro-8-trifluoromethoxyquinoline | SynQuest Laboratories [synquestlabs.com]
- 8. 4-CHLORO-8-TRIFLUOROMETHOXYQUINOLINE | 40516-42-5 [chemicalbook.com]
- 9. 4-Chloro-8-(trifluoromethoxy)quinoline - Lead Sciences [lead-sciences.com]
- 10. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]
- 11. prepchem.com [prepchem.com]
- 12. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [IUPAC name for 4-Chloro-8-(trifluoromethoxy)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416549#iupac-name-for-4-chloro-8-trifluoromethoxy-quinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com